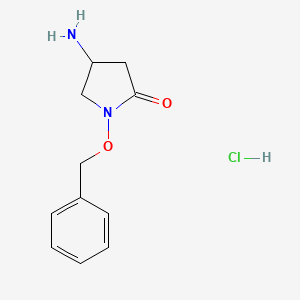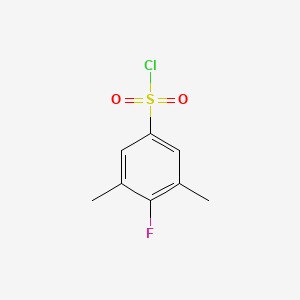
1-Phenyl-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 1-Phenyl-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea typically involves a multi-step process. One common method includes the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of the thiadiazole ring . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may employ similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Phenyl-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles, forming substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-Phenyl-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide, targeting specific pests or weeds without harming crops.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival and proliferation . The thiadiazole ring and the urea moiety play crucial roles in binding to the active sites of these enzymes, enhancing the compound’s efficacy.
Comparison with Similar Compounds
1-Phenyl-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea can be compared with other thiadiazole derivatives, such as:
1-Phenyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea: This compound has a methyl group instead of the prop-2-yn-1-ylthio group, resulting in different chemical reactivity and biological activity.
1-Phenyl-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea: The presence of an ethyl group alters the compound’s solubility and interaction with molecular targets.
1-Phenyl-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)thiourea: This compound has a thiourea moiety instead of a urea moiety, affecting its binding affinity and mechanism of action.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
1-phenyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c1-2-8-18-12-16-15-11(19-12)14-10(17)13-9-6-4-3-5-7-9/h1,3-7H,8H2,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKOIUAGDWZDFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(2,4-difluorophenyl)ethanediamide](/img/structure/B2999531.png)



![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2999537.png)




